

Z-Ncts biological function and activity

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Compound of Interest

Compound Name: Z-Ncts

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An In-depth Technical Guide on the Biological Function and Activity of (Z)-NCTS, an RNA Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-NCTS is the active Z-isomer of a photoswitchable RNA-binding small molecule, NCTA, which functions as a "molecular glue" for specific RNA secondary structures. By selectively binding to and stabilizing mismatched or unpaired RNA regions, specifically those containing 5'-WGG-3'/5'-WGG-3' motifs (where W is U or A), (Z)-NCTS can induce and stabilize higher-order RNA conformations. This capability allows for the modulation of RNA function, a property that has been demonstrated in the reversible control of hammerhead ribozyme activity. The parent compound, NCTA, can be switched between its active Z-form and inactive E-form using light, offering a powerful tool for the spatiotemporal control of RNA structure and function in biological systems. This guide provides a comprehensive overview of the biological function, activity, and experimental characterization of (Z)-NCTS.

Biological Function and Mechanism of Action

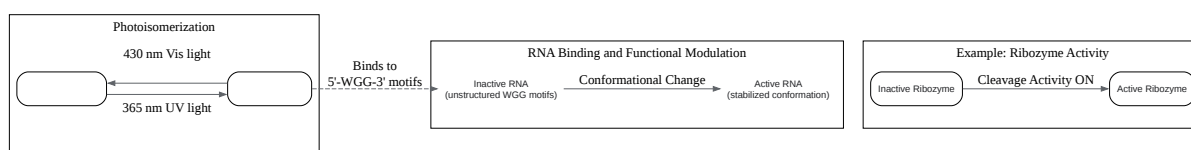
(Z)-NCTS operates as a molecular glue for RNA by recognizing and binding to specific structural motifs. The core function of (Z)-NCTS is to stabilize duplexes containing UGG/UGG or AGG/AGG mismatches.^{[1][2][3]}

Mechanism of Action:

- **Target Recognition:** (Z)-NCTS selectively recognizes sites where two 5'-WGG-3' sequences are in proximity but not perfectly paired.
- **Binding and Stabilization:** The binding of (Z)-NCTS to these sites induces a conformational change, effectively "gluing" the two strands together and stabilizing the RNA duplex. This stabilization is analogous to providing a chaperone-like activity for RNA folding.[3]
- **Functional Modulation:** By altering the RNA's secondary and tertiary structure, (Z)-NCTS can modulate its biological activity. For example, it can force a catalytically inactive conformation of a ribozyme into an active one.

The parent compound, NCTA, incorporates a photoisomerizable azobenzene moiety. The E-isomer of NCTA is inactive, while the Z-isomer (**Z-NCTS**) is the active RNA-binding form. This property allows for the photoreversible control of RNA structure and function. Irradiation with near-UV light (e.g., 365 nm) converts the E-isomer to the active Z-isomer, while visible light (e.g., 430 nm) can reverse this process.[1]

Below is a diagram illustrating the photoisomerization of NCTA and the subsequent action of (Z)-NCTS on a target RNA.



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Caption: Photo-control of RNA function by NCTA/(Z)-NCTS.

Quantitative Data

While the literature extensively describes the qualitative effects of (Z)-NCTS, comprehensive quantitative binding data such as dissociation constants (K_d) from multiple experiments are not readily available in a consolidated format. The primary method for quantifying the stabilizing effect of (Z)-NCTS has been through thermal melting experiments, which measure the change in the melting temperature (ΔT_m) of the target RNA duplex upon ligand binding. A higher ΔT_m indicates greater stabilization.

RNA Duplex Sequence	Ligand	ΔT_m (°C)	Reference
5'-CUAAUGGAAUG-3' / 5'-CAUUUGGUUAG-3'	(Z)-NCTS	+14.5	
Additional RNA-small molecule binding data would be presented here as it becomes available.			

Note: The table above is structured to include more data as it is published. The single data point is derived from graphical data in the cited literature and serves as an example of the stabilizing effect.

Detailed Experimental Protocols

Synthesis of NCTA (Parent Compound of (Z)-NCTS)

This protocol is adapted from Dohno et al., Nucleic Acids Research, 2023.

Materials:

- NCD (Naphthyridine Carbamate Dimer)
- 4,4'-bis(bromomethyl)azobenzene
- N,N-Dimethylformamide (DMF), anhydrous

- Potassium carbonate (K_2CO_3)
- Chloroform ($CHCl_3$)
- Methanol ($MeOH$)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography

Procedure:

- Dissolve NCD and 4,4'-bis(bromomethyl)azobenzene in anhydrous DMF.
- Add K_2CO_3 to the solution.
- Stir the mixture at room temperature for 24 hours.
- After the reaction is complete, pour the mixture into water and extract with $CHCl_3$.
- Wash the combined organic phase with brine.
- Dry the organic phase over anhydrous $MgSO_4$, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a $CHCl_3/MeOH$ gradient (e.g., 100/3 v/v) to yield NCTA as an orange solid.
- Confirm the product identity and purity using 1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HRMS).

RNA Thermal Denaturation (Melting) Assay

This protocol provides a general framework for assessing the thermal stabilization of a target RNA duplex by (Z)-NCTS.

Materials:

- Lyophilized RNA oligonucleotides (target and complementary strand)

- (Z)-NCTS stock solution (in DMSO or appropriate solvent)
- Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
- Nuclease-free water
- UV-Vis spectrophotometer with a temperature controller (peltier)

Procedure:

- RNA Annealing:
 - Dissolve RNA oligonucleotides in the annealing buffer to a final concentration (e.g., 5 μ M each).
 - Heat the solution to 90°C for 3 minutes.
 - Allow the solution to cool slowly to room temperature over 2-3 hours to ensure proper duplex formation.
- Sample Preparation:
 - Prepare samples in quartz cuvettes. For a typical experiment, combine the annealed RNA duplex with the desired concentration of (Z)-NCTS. Prepare a control sample with the RNA duplex and an equivalent amount of solvent (e.g., DMSO) without the ligand.
 - Ensure the final volume and concentrations are consistent across all samples.
- Data Acquisition:
 - Place the cuvettes in the spectrophotometer's multicell holder.
 - Monitor the absorbance at 260 nm as a function of temperature.
 - Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).
- Data Analysis:

- Plot the absorbance at 260 nm versus temperature.
- Determine the melting temperature (T_m), which is the temperature at which 50% of the RNA is denatured. This is typically the peak of the first derivative of the melting curve.
- Calculate the ΔT_m by subtracting the T_m of the control sample from the T_m of the sample containing (Z)-NCTS.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to determine the binding kinetics (association and dissociation rates) and affinity (K_d) of (Z)-NCTS for a target RNA.

Materials:

- SPR instrument (e.g., Biacore)
- Streptavidin-coated sensor chip
- Biotinylated target RNA
- (Z)-NCTS solutions at various concentrations
- Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
- Regeneration solution (if necessary, e.g., a high salt buffer or mild denaturant)

Procedure:

- Chip Preparation:
 - Equilibrate the streptavidin chip with running buffer.
 - Immobilize the biotinylated RNA onto the sensor chip surface to a target response level (e.g., 2000-3000 Response Units, RU). A reference flow cell should be left blank or immobilized with a non-binding control RNA.
- Binding Analysis:

- Prepare a series of dilutions of (Z)-NCTS in running buffer.
- Inject the (Z)-NCTS solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.
- Monitor the binding response (in RU) in real-time. Each injection cycle consists of an association phase (ligand flowing over the chip) and a dissociation phase (running buffer flowing over the chip).
- Between cycles, regenerate the sensor surface if the ligand does not fully dissociate.
- Data Analysis:
 - Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
 - This fitting will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in RNA upon binding of (Z)-NCTS.

Materials:

- CD spectrophotometer
- Quartz cuvette with a specific path length (e.g., 1 cm)
- Target RNA solution
- (Z)-NCTS solution
- Buffer (e.g., 10 mM sodium phosphate, pH 7.0)

Procedure:

- Sample Preparation:
 - Prepare a sample of the target RNA in the buffer.
 - Prepare a second sample with the target RNA and a specific concentration of (Z)-NCTS.
 - Prepare a buffer blank and a blank containing only (Z)-NCTS.
- Data Acquisition:
 - Record the CD spectrum of the buffer blank and subtract it from all subsequent spectra.
 - Measure the CD spectrum of the RNA alone from approximately 320 nm to 200 nm.
 - Measure the CD spectrum of the RNA in the presence of (Z)-NCTS.
- Data Analysis:
 - Compare the spectrum of the RNA alone to the spectrum of the RNA-(Z)-NCTS complex.
 - Changes in the CD signal, such as shifts in peak positions or changes in molar ellipticity, indicate a change in the RNA's secondary structure upon ligand binding. For A-form RNA, a characteristic positive peak is expected around 265-270 nm.

Mandatory Visualizations

Signaling Pathway Diagram

```
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// Edges ZNCTS -> RNA_unstructured [label="Binding", color="#5F6368"]; RNA_unstructured -
> RNA_complex [color="#5F6368"]; RNA_complex -> RNA_structured [label="Stabilization",
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```
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Caption: Experimental workflow for **Z-NCTS** and RNA interaction.

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